3-Cyclopentyl 6-methyl 4-(2,3-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-Cyclopentyl 6-methyl 4-(2,3-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by multiple functional groups and a fused ring system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl 6-methyl 4-(2,3-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the hexahydroquinoline core. This can be achieved using a cyclization agent under controlled temperature and pressure conditions.
Functional Group Introduction: Subsequent steps involve the introduction of various functional groups, such as the cyclopentyl, methyl, and dimethoxyphenyl groups. These steps often require specific reagents and catalysts to ensure selective reactions.
Esterification: The final step involves the esterification of the carboxyl groups to form the dicarboxylate ester. This can be achieved using an esterification agent such as an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl 6-methyl 4-(2,3-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl 6-methyl 4-(2,3-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores but different substituents.
Cyclopentyl Derivatives: Compounds with cyclopentyl groups attached to different cores.
Dimethoxyphenyl Derivatives: Compounds with dimethoxyphenyl groups attached to various cores.
Uniqueness
The uniqueness of 3-Cyclopentyl 6-methyl 4-(2,3-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H33NO7 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
3-O-cyclopentyl 6-O-methyl 4-(2,3-dimethoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C27H33NO7/c1-14-13-18-23(24(29)20(14)26(30)34-5)22(17-11-8-12-19(32-3)25(17)33-4)21(15(2)28-18)27(31)35-16-9-6-7-10-16/h8,11-12,14,16,20,22,28H,6-7,9-10,13H2,1-5H3 |
InChI Key |
LKZOHAKBVNADLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCC3)C4=C(C(=CC=C4)OC)OC)C(=O)C1C(=O)OC |
Origin of Product |
United States |
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